molecular formula C16H25ClN2O2 B15242400 benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride CAS No. 1217786-42-9

benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride

Cat. No.: B15242400
CAS No.: 1217786-42-9
M. Wt: 312.83 g/mol
InChI Key: WFOXGHNWFNNHOO-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is a chiral piperazine derivative with a butyl substituent at the 2-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group. The (2S) stereochemistry and the hydrochloride salt enhance its stability and solubility in polar solvents. This compound is structurally related to pharmacologically active piperazine derivatives, which are often explored for their receptor-binding properties in drug discovery .

Properties

CAS No.

1217786-42-9

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H/t15-;/m0./s1

InChI Key

WFOXGHNWFNNHOO-RSAXXLAASA-N

Isomeric SMILES

CCCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

The stereoselective introduction of the butyl group at the piperazine nitrogen is critical for achieving the (2S) configuration. Two primary methods dominate literature:

Direct Alkylation with Butyl Halides

Butyl halides (e.g., 1-bromobutane) react with piperazine under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) at 20°C for 48 hours yielded 73% of the alkylated intermediate. Competing side reactions, such as over-alkylation, are mitigated by using a piperazine excess (1.2–1.5 equivalents).

Reductive Amination

Butyraldehyde and piperazine undergo reductive amination using sodium triacetoxyborohydride in dichloromethane (DCM) . This method achieved 68% yield with excellent stereocontrol, as the chiral center is established during imine formation. Acidic additives like acetic acid stabilize the intermediate imine, enhancing reaction efficiency.

Table 1: Comparison of N-Alkylation Methods
Method Reagent Solvent Temperature Yield Reference
Direct Alkylation 1-Bromobutane, K₂CO₃ DMF 20°C, 48h 73%
Reductive Amination Butyraldehyde, NaBH(OAc)₃ DCM 20°C, 16h 68%

Carbamate Protection with Benzyl Chloroformate

The secondary amine is protected as a carbamate to prevent undesired reactions during subsequent steps. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:

Aqueous Bicarbonate Method

A biphasic system of sodium bicarbonate and dichloromethane facilitates rapid benzylation at 0°C, achieving 84% yield. Excess Cbz-Cl (1.2 equivalents) ensures complete protection, while vigorous stirring prevents emulsion formation.

Organic Base-Mediated Protection

In anhydrous environments, N-ethyl-N,N-diisopropylamine (DIPEA) acts as a proton scavenger, enabling benzylation in tetrahydrofuran (THF) at room temperature (79% yield). This method is preferred for moisture-sensitive substrates.

Hydrochloride Salt Formation

The final step involves protonation of the piperazine nitrogen with hydrochloric acid (HCl) . Two approaches are documented:

Gas-Phase HCl Treatment

Bubbling HCl gas through a solution of the free base in diethyl ether precipitates the hydrochloride salt. This method offers high purity (>98%) but requires specialized equipment.

Aqueous HCl Crystallization

Stirring the free base with 1M HCl in methanol followed by solvent evaporation yields crystalline hydrochloride. Recrystallization from ethanol/water mixtures improves polymorphic stability.

Stereochemical Control and Resolution

The (2S) configuration is achieved through:

Chiral Auxiliaries

(S)-(-)-α-Methylbenzylamine forms diastereomeric salts with the racemic free base, enabling resolution via fractional crystallization. The auxiliary is removed by hydrogenolysis, yielding enantiomerically pure (2S)-product.

Asymmetric Catalysis

Chiral palladium catalysts mediate asymmetric alkylation of piperazine with butyl halides, achieving enantiomeric excess (ee) >90%. This method reduces post-synthesis purification demands.

Purification and Analytical Characterization

Final product quality is validated through:

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted intermediates.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity (>99% ee).

Spectroscopic Analysis

  • NMR : Distinct signals for the benzyloxy group (δ 7.25–7.17 ppm) and piperazine protons (δ 3.45–2.30 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 312.83 [M+H]⁺.
Table 2: Analytical Data Summary
Technique Key Findings Reference
¹H NMR δ 1.42 (s, 9H, Boc), δ 3.64 (s, 2H, CH₂)
IR 1729 cm⁻¹ (C=O stretch)
LC-MS Rt = 3.95 min, [M+H]⁺ = 312.83

Industrial-Scale Considerations

Scalability challenges are addressed via:

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat dissipation during exothermic steps (e.g., alkylation), reducing batch variability.

Green Chemistry Metrics

  • Solvent Recovery : >90% DCM and THF are recycled via distillation.
  • Atom Economy : Reductive amination outperforms alkylation (82% vs. 65%).

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in anhydrous conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride is a piperazine derivative with potential applications in pharmaceutical research, particularly in neuropharmacology. Its unique combination of functional groups may lead to distinct biological activities, especially regarding serotonin receptors and mood disorders.

Pharmaceutical Applications

Benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine derivatives class. Piperazine derivatives are frequently found in biologically active compounds with antihistamine, anticancer, antimicrobial, and antioxidant properties . The hydrochloride form enhances water solubility, making it suitable for pharmaceutical applications. The synthesis of benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride allows for modifications that can enhance bioavailability and solubility.

Neuropharmacology

Research suggests that benzyl (2S)-2-butylpiperazine-1-carboxylate hydrochloride has potential biological activities, especially in neuropharmacology. Compounds containing piperazine moieties are often investigated for their effects on neurotransmitter systems. Its potential interactions with serotonin receptors make it particularly interesting for research into mood disorders.

Interaction studies

Mechanism of Action

The mechanism of action of benzyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Alkyl Substituents

(S)-Benzyl 2-Methylpiperazine-1-Carboxylate Hydrochloride
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 270.755 g/mol
  • CAS No.: 1217720-49-4
  • Key Differences: Substituent: Methyl group at the 2-position (vs. butyl in the target compound).
Benzyl 2-Methylpiperazine-1-Carboxylate (Racemic)
  • CAS No.: 444666-46-0
  • Key Differences :
    • Lack of stereochemical specification (racemic mixture) may result in reduced target selectivity compared to the (2S)-configured target compound .
tert-Butyl 3-(2-Methoxy-2-Oxoethyl)piperazine-1-Carboxylate Hydrochloride
  • CAS No.: 1858241-30-1
  • Key Differences :
    • tert-Butyl and methoxy-oxoethyl groups introduce steric bulk and polarity, altering solubility and metabolic stability .

Piperazine Derivatives with Aromatic or Complex Substituents

(2S,5R)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride
  • Key Differences: Dual methyl groups at 2- and 5-positions and dihydrochloride salt form.
4-(2-Benzylpiperazine-1-Carbonyl)Benzenesulfonamide

Amino Acid Ester Derivatives

L-Proline Benzyl Ester Hydrochloride
  • Molecular Formula: C₁₂H₁₆ClNO₂
  • Molecular Weight : 241.715 g/mol
  • CAS No.: 16652-71-4
  • Key Differences :
    • Pyrrolidine ring (proline backbone) instead of piperazine.
    • Shorter ring structure and different hydrogen-bonding capacity .
L-Alanine Benzyl Ester Hydrochloride
  • Molecular Weight : 215.68 g/mol
  • CAS No.: 12210893
  • Key Differences :
    • Linear alanine side chain (vs. cyclic piperazine), leading to distinct conformational flexibility and solubility profiles .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Substituents
Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride C₁₆H₂₄ClN₂O₂ 312.149 (exact mass) Not provided 2S-butyl, Cbz, hydrochloride
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₂ 270.755 1217720-49-4 2S-methyl, Cbz, hydrochloride
Benzyl 2-methylpiperazine-1-carboxylate (racemic) C₁₃H₁₈N₂O₂ 234.29 444666-46-0 2-methyl (racemic), Cbz
L-Proline benzyl ester hydrochloride C₁₂H₁₆ClNO₂ 241.715 16652-71-4 Pyrrolidine ring, benzyl ester

Key Research Findings

  • Stereochemical Impact : The (2S) configuration may confer higher enantioselective activity in receptor binding compared to racemic mixtures .
  • Safety and Handling : Hydrochloride salts (e.g., target compound, L-proline ester) are hygroscopic and require storage at controlled temperatures (e.g., -20°C) .

Biological Activity

Benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a benzyl group and a butyl side chain attached to one of the nitrogen atoms, along with a carboxylate functional group. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical applications.

The biological activity of benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Piperazine derivatives are known to modulate various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and other neurological functions.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit binding affinity towards serotonin receptors, influencing mood and anxiety levels.
  • Neurotransmitter Modulation : By acting on neurotransmitter systems, it may have implications for treating mood disorders and other neuropsychiatric conditions.

Biological Activities

Research indicates that benzyl (2S)-2-butylpiperazine-1-carboxylate; hydrochloride has several potential biological activities:

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that certain piperazine derivatives exhibit neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. For instance, compounds similar to benzyl (2S)-2-butylpiperazine-1-carboxylate showed varying degrees of cell survival rates when tested in SH-SY5Y cells under stress conditions .
  • Inhibition Studies : Virtual screening of piperazine derivatives has indicated that modifications to the piperazine structure can enhance binding affinity at specific sites on target proteins. This suggests that benzyl (2S)-2-butylpiperazine-1-carboxylate could be optimized for better therapeutic efficacy through structural modifications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalPotential modulation of serotonin receptors
AntimicrobialLimited evidence suggests antimicrobial effects
Enzyme InhibitionPossible inhibition of acetylcholinesterase
NeuroprotectionExhibited protective effects in neuronal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.